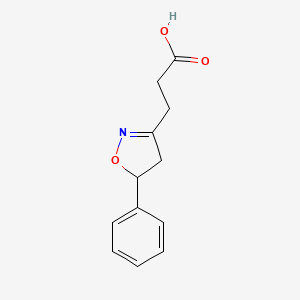

3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid

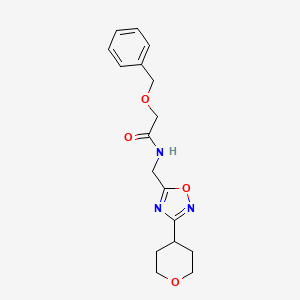

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 86492-83-3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 3-(5-phenyl-2,5-dihydroisoxazol-3-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for “3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid” is 1S/C12H13NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Phloretic Acid in Polymer Chemistry

Phloretic acid, a phenolic compound, shows promise in the field of polymer chemistry. It is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This application results in almost 100% bio-based benzoxazine end-capped molecules, which can polymerize into materials with suitable thermal and thermo-mechanical properties for a wide range of applications. The entire synthesis process of these Bz monomers from polyethylene glycol molecules does not require a solvent or purification, highlighting the sustainable alternative phloretic acid presents to phenol in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Polymorphism and Isostructurality in Crystal Design

Research into the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives has revealed insights into molecular and crystal structures through X-ray diffraction. This study showcases the importance of understanding molecular conformation, intermolecular interaction patterns, and crystal packing motifs for the development of pharmaceuticals and materials science. The findings contribute to the field of crystal engineering, emphasizing the versatility of organic compounds in forming varied solid-state structures (L. Mazur et al., 2017).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid underlines the compound's utility in organic chemistry. Through various reactions, a range of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones were developed, highlighting the diverse chemical reactivity and potential applications of these compounds in medicinal chemistry and material science. This study illustrates the versatility of organic synthesis in creating a wide array of heterocyclic compounds with potential utility in various scientific and industrial applications (A. Y. Soliman et al., 2010).

Molecular Engineering for Solar Cell Applications

In molecular engineering, novel organic sensitizers have been developed for solar cell applications, showcasing the potential of organic compounds in renewable energy technologies. These sensitizers, designed at the molecular level, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films. The study highlights the role of organic chemistry in advancing solar energy conversion technologies, demonstrating how functionalized unsymmetrical organic molecules can significantly impact the efficiency of photovoltaic cells (Sanghoon Kim et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

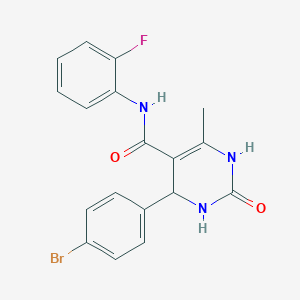

Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. These compounds are known to have a wide spectrum of biological activities and are present within many natural products . .

Mode of Action

The mode of action of oxazoles can vary greatly depending on their structure and the specific functional groups they contain. Some oxazoles have been found to interact with enzymes, receptors, or other proteins in the body, leading to various biological effects

Biochemical Pathways

Oxazoles can be involved in a variety of biochemical pathways due to their diverse biological activities. They can affect the synthesis or degradation of other molecules, influence signal transduction pathways, or interact with various enzymes or receptors

properties

IUPAC Name |

3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUXOOVIQKGODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid | |

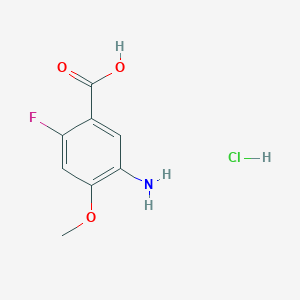

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)

![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)